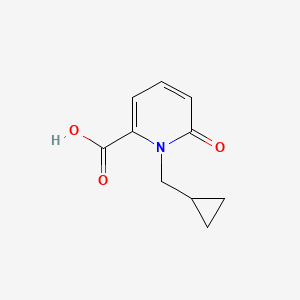

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a cyclopropylmethyl group, an oxo group, and a carboxylic acid group . Cyclopropylmethyl groups are derived from cyclopropane and are typically produced in a cyclopropanation reaction . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopropyl groups are typically produced in a cyclopropanation reaction . Additionally, a process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, cyclopropyl groups are known to be highly strained due to their unfavored bond angles .Aplicaciones Científicas De Investigación

Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP), a compound related in structural theme to the query chemical, is extensively studied for its role in inhibiting ethylene action in plants, leading to major advances in understanding ethylene's role across a broad range of fruits, vegetables, and floriculture crops. Its application demonstrates effective concentration ranges and interaction with temperature, offering insights into the cultivation and postharvest management of crops by delaying ripening and senescence processes (Blankenship & Dole, 2003).

Biochemical Precursor Roles

The study of 1-aminocyclopropane-1-carboxylic acid (ACC) elucidates its significance beyond being a precursor to ethylene, highlighting its underestimated role in plant biology. This includes its conjugation into various derivatives, metabolism by bacteria to enhance plant growth and stress resistance, and involvement in sophisticated transport mechanisms for ethylene responses. Such research underscores the complexity of plant hormone interactions and potential avenues for enhancing agricultural productivity (Van de Poel & Van Der Straeten, 2014).

Antioxidant and Biological Activities of Plant Compounds

Investigations into betalains, nitrogen-containing pigments, have expanded our understanding of their chemistry, biochemistry, and potential health benefits. These studies showcase the pigments' roles in plant coloration, their antioxidant properties, and their potential in food and pharmaceutical industries. Such research highlights the vast potential of naturally occurring compounds in promoting health and wellness (Khan & Giridhar, 2015).

Carboxylic Acids in Biotechnological Applications

Carboxylic acids, due to their versatility as chemical precursors, have been the focus of studies aiming to produce them fermentatively from biomass. This research is foundational for the green chemistry sector, showing how lactic acid and other carboxylic acids can be converted into valuable chemicals through both chemical and biotechnological routes. Such work underscores the importance of microbial processes in sustainable production of industrial chemicals (Gao, Ma, & Xu, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-6-oxopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-3-1-2-8(10(13)14)11(9)6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLSJXLGXSZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)

![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)

![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2676488.png)